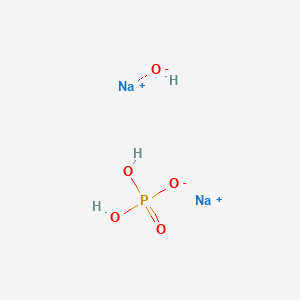
Isononanenitrile
Descripción general
Descripción
Isononanenitrile, also known as 3,5,5-trimethylhexanenitrile, is an organic compound with the molecular formula C9H17N. It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a nonane backbone. This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isononanenitrile can be synthesized through several methods. One common approach involves the reaction of 3,5,5-trimethylhexanol with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form 3,5,5-trimethylhexyl chloride. This intermediate is then reacted with sodium cyanide (NaCN) in a nucleophilic substitution reaction to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of isononane. This process involves the catalytic oxidation of isononane in the presence of ammonia (NH3) and a catalyst such as vanadium oxide (V2O5) at high temperatures. The reaction produces this compound along with water and other by-products.
Análisis De Reacciones Químicas
Types of Reactions: Isononanenitrile undergoes various chemical reactions, including:
Hydrolysis: When treated with water and an acid or base, this compound undergoes hydrolysis to form the corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid.
Reduction: this compound can be reduced to the corresponding amine, 3,5,5-trimethylhexylamine, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyano group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Sodium cyanide (NaCN) for nucleophilic substitution.
Major Products Formed:
Hydrolysis: 3,5,5-trimethylhexanoic acid.
Reduction: 3,5,5-trimethylhexylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isononanenitrile has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.
Industry: this compound is used in the production of specialty chemicals, fragrances, and plasticizers.
Mecanismo De Acción
The mechanism of action of isononanenitrile depends on its specific application. In general, the cyano group in this compound can interact with various molecular targets, leading to different biological effects. For example, in antimicrobial applications, the cyano group may interact with microbial enzymes, disrupting their function and leading to cell death.
Comparación Con Compuestos Similares
Isononanenitrile can be compared with other nitriles such as:
Acetonitrile (CH3CN): A simpler nitrile with a single carbon chain.
Benzonitrile (C6H5CN): An aromatic nitrile with a benzene ring.
Isobutyronitrile (C4H7N): A branched nitrile with a shorter carbon chain.
Uniqueness: this compound is unique due to its branched structure and longer carbon chain, which imparts different physical and chemical properties compared to simpler nitriles. Its branched structure can influence its reactivity and interactions with other molecules, making it valuable in specific industrial and research applications.
Propiedades
IUPAC Name |
7-methyloctanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-9(2)7-5-3-4-6-8-10/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEFWXWJTWMWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068662 | |
| Record name | Isononanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51729-59-0 | |
| Record name | Isononanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051729590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isononanenitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isononanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B159928.png)


![6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B159939.png)




![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)

![5-nitro-9,10,11,12-tetrahydrobenzo[e]pyrene](/img/structure/B159948.png)

